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Compound of Interest

Compound Name: 2-Fluorobenzyl alcohol

Cat. No.: B146938

Introduction

2-Fluorobenzyl alcohol is a versatile chemical intermediate utilized in the synthesis of a
variety of biologically active molecules. Its incorporation into agrochemical research has led to
the development of novel fungicides with promising activity. The fluorine substitution on the
benzyl ring can significantly influence the physicochemical properties of the end-product, such
as metabolic stability and binding affinity to target enzymes, thereby enhancing its efficacy as a
crop protection agent. This document provides an overview of the application of 2-
Fluorobenzyl alcohol in the synthesis of a novel fungicide, detailing its biological activity and
the corresponding synthetic protocols.

Fungicidal Activity of 2-Fluorobenzyl Alcohol Derivatives

Recent research has demonstrated the potential of 2-Fluorobenzyl alcohol as a building block
for fungicides targeting the succinate dehydrogenase (SDH) enzyme. SDH is a critical
component of the mitochondrial electron transport chain in fungi, and its inhibition disrupts
cellular respiration, leading to fungal cell death. A notable example is the N-(alkoxy)-diphenyl
ether carboxamide derivative, herein designated as Compound M10, which incorporates a 2-
fluorobenzyl moiety.

Table 1: In Vitro Antifungal Activity of Compound M10
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Mycelial Growth Inhibition Rate (%) at 50
Fungal Pathogen

Hg/mL[1]
Sclerotinia sclerotiorum 52.80 £ 2.81
Botrytis cinerea 64.04 £ 0.87
Fusarium graminearum 62.65 + 0.93
Rhizoctonia solani 43.43 + 2.56

Data represents the mean + standard deviation.

The data indicates that Compound M10 exhibits significant fungicidal activity against a range of
important plant pathogens. The presence of the 2-fluorobenzyl group is a key structural feature

contributing to this bioactivity[1].

Mechanism of Action: Succinate Dehydrogenase
Inhibition

Compound M10 functions as a Succinate Dehydrogenase Inhibitor (SDHI). By binding to the
SDH enzyme complex, it blocks the oxidation of succinate to fumarate, a key step in the Krebs

cycle and the electron transport chain. This disruption of mitochondrial respiration leads to a
depletion of cellular energy (ATP) and ultimately results in the death of the fungal pathogen.
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Mechanism of action of Compound M10 as an SDH inhibitor.

Experimental Protocols

The synthesis of N-(alkoxy)-diphenyl ether carboxamides, such as Compound M10, involves a
multi-step process starting from commercially available precursors. The following protocols are
based on established synthetic methodologies|[1].

Synthesis of Intermediate 3: 4-(4-
hydroxyphenoxy)benzoic acid

This protocol outlines the synthesis of the core diphenyl ether carboxylic acid intermediate.
Materials:

e 4-Fluorobenzonitrile

e Hydroquinone

e Potassium carbonate
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e Dimethylformamide (DMF)

o Ethyl acetate

e Sodium hydroxide (NaOH)

o Tetrahydrofuran (THF)

e Hydrochloric acid (HCI, 2N)

e Anhydrous sodium sulfate

e Deionized water

e Saturated brine solution

Procedure:

e Synthesis of Intermediate 2 (4-(4-hydroxyphenoxy)benzonitrile):

o To a round-bottom flask containing 20 mL of DMF, add hydroquinone (1.65 g, 15 mmol)
and potassium carbonate (2.76 g, 20 mmol).

o Stir the mixture and heat to approximately 110°C for 30 minutes.

o Add 4-fluorobenzonitrile (1.21 g, 10 mmol) to the reaction mixture.

o Continue the reaction for 4 hours, monitoring completion by Thin Layer Chromatography
(TLC).

o After completion, add 80 mL of water to the reaction system and extract with ethyl acetate
(3 x50 mL).

o Combine the organic phases and wash with saturated brine solution.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain solid intermediate 2.

e Synthesis of Intermediate 3 (4-(4-hydroxyphenoxy)benzoic acid):
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o Dissolve intermediate 2 (1.05 g, 5 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 20
mL of a 1:1 mixture of THF and water.

o Stir the solution and reflux for 12 hours, monitoring the reaction by TLC.

o Upon completion, cool the solution to room temperature and remove the THF under
reduced pressure.

o Adjust the pH of the remaining aqueous solution to 1-2 with 2N HCI.

o Collect the resulting precipitate by filtration to obtain intermediate 3.

Synthesis of Compound M10: N-(2-fluorobenzyloxy)-4-
(4-hydroxyphenoxy)benzamide

This protocol describes the final coupling step to yield the target fungicidal compound.
Materials:

 Intermediate 3 (4-(4-hydroxyphenoxy)benzoic acid)

e O-(2-Fluorobenzyl)hydroxylamine

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

¢ 4-Dimethylaminopyridine (DMAP)

e Dichloromethane (DCM)

» Deionized water

» Saturated sodium bicarbonate solution

e Saturated brine solution

Anhydrous sodium sulfate

Procedure:
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e To a solution of Intermediate 3 (1 equivalent) in dichloromethane, add EDCI (1.2 equivalents)
and DMAP (0.1 equivalents).

 Stir the mixture at room temperature for 15 minutes.
¢ Add O-(2-Fluorobenzyl)hydroxylamine (1 equivalent) to the reaction mixture.
o Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.

o Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate
solution, and saturated brine solution.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography to obtain Compound M10.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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